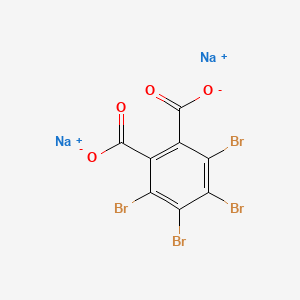

Disodium tetrabromophthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3,4,5,6-tetrabromophthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br4O4.2Na/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;;/h(H,13,14)(H,15,16);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNQAECQSKUEGD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Br4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13810-83-8 (Parent) | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90889689 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25357-79-3 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tetrabromophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Thermal Degradation Pathway of Disodium Tetrabromophthalate

This in-depth technical guide provides a comprehensive analysis of the thermal degradation pathway of Disodium tetrabromophthalate (DSTBP). Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the chemical transformations DSTBP undergoes at elevated temperatures. By synthesizing established principles of thermal analysis and drawing parallels with structurally related compounds, we present a logical and scientifically grounded proposed degradation pathway.

Introduction: The Significance of this compound in Thermal Stability

This compound is a brominated aromatic compound. While its primary applications are not as extensively documented in public literature as other brominated flame retardants, its structure suggests potential utility in applications requiring thermal stability. The presence of a highly brominated aromatic ring is a hallmark of many flame-retardant chemicals. These compounds function by releasing bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase. The disodium salt form suggests different solubility and reactivity characteristics compared to its ester or anhydride counterparts, making its thermal degradation pathway a unique area of study. Understanding this pathway is critical for predicting its behavior in high-temperature applications, assessing its environmental fate upon thermal decomposition, and ensuring its safe handling and disposal.

Analytical Techniques for Elucidating Thermal Degradation

The study of thermal degradation pathways relies on a suite of sophisticated analytical techniques. Each provides a unique piece of the puzzle, and their combined use allows for a comprehensive understanding of the decomposition process.

-

Thermogravimetric Analysis (TGA): This is the cornerstone of thermal analysis. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] It provides quantitative data on decomposition temperatures, the number of degradation steps, and the mass of residue remaining.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It identifies endothermic events like melting and boiling, and exothermic events such as decomposition and crystallization.

-

Hyphenated Techniques (TGA-MS, TGA-FTIR): To identify the gaseous products evolved during decomposition, TGA is often coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).[2][3] TGA-MS separates and identifies the evolved gases based on their mass-to-charge ratio, while TGA-FTIR identifies them based on their characteristic infrared absorption spectra.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful technique involves the rapid heating of a sample in an inert atmosphere (pyrolysis) to break it down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. This provides detailed information about the molecular structure of the degradation products.

The selection of these techniques is driven by the need to not only quantify the thermal events but also to identify the chemical species produced at each stage of degradation. This dual approach is essential for constructing a reliable degradation pathway.

Proposed Thermal Degradation Pathway of this compound

The proposed pathway consists of two main stages:

Stage 1: Decarboxylation

At elevated temperatures, the initial and most probable degradation step for this compound is decarboxylation. The sodium carboxylate groups are thermally labile and are expected to decompose, releasing carbon dioxide. This reaction is well-documented for sodium salts of other aromatic carboxylic acids, such as sodium benzoate and sodium phthalate.[4][6] The reaction proceeds as follows:

C₈Br₄Na₂O₄ (this compound) → C₆Br₄Na₂ (Disodium tetrabromobenzide intermediate) + 2CO₂

This step would be characterized by a significant mass loss in TGA corresponding to the loss of two molecules of carbon dioxide. The resulting intermediate is a highly reactive disodium tetrabromobenzide species.

Stage 2: C-Br Bond Scission and Fragmentation

Following decarboxylation, the highly unstable disodium tetrabromobenzide intermediate would likely undergo further degradation. This stage is expected to be driven by the cleavage of the carbon-bromine bonds, a characteristic feature of the thermal decomposition of brominated flame retardants.[7] The C-Br bonds are weaker than the C-C bonds of the aromatic ring and will break at high temperatures, releasing bromine radicals. These radicals are the active species in flame retardancy.

The fragmentation of the aromatic ring itself may also occur at very high temperatures. This would lead to the formation of a complex mixture of lower molecular weight brominated hydrocarbons and soot. The sodium would likely be converted to sodium carbonate (Na₂CO₃) or sodium oxide (Na₂O) as a final solid residue.

The key degradation products from this stage are expected to be:

-

Bromine-containing species: Hydrogen bromide (HBr), elemental bromine (Br₂), and various brominated aromatic compounds.

-

Aromatic fragments: Tetrabromobenzene and other polybrominated benzenes.

-

Inorganic residue: Sodium carbonate (Na₂CO₃) and/or Sodium oxide (Na₂O).

Visualizing the Degradation Pathway

The following diagram illustrates the proposed thermal degradation pathway of this compound.

Caption: Proposed thermal degradation pathway of this compound.

Quantitative Data Summary

Due to the lack of direct experimental data for this compound, the following table presents expected thermal decomposition characteristics based on analogous compounds. These values should be considered estimates and require experimental verification.

| Parameter | Expected Range | Rationale/Supporting Evidence |

| Onset of Decomposition (Tonset) | 300 - 450 °C | Decarboxylation of sodium carboxylates typically occurs in this range.[3] |

| Peak Decomposition Temperature (Tpeak) | 350 - 500 °C | The temperature of maximum rate of mass loss for decarboxylation and initial C-Br scission. |

| Mass Loss (Stage 1 - Decarboxylation) | ~20% | Calculated based on the loss of two CO₂ molecules from the molecular weight of DSTBP. |

| Final Residue at 800 °C (in N₂) | 15 - 25% | Primarily composed of sodium carbonate/oxide. The theoretical residue for Na₂CO₃ is ~24%. |

Experimental Protocol: TGA-MS Analysis of this compound

This protocol outlines a standardized procedure for analyzing the thermal degradation of this compound using a hyphenated Thermogravimetric Analyzer-Mass Spectrometer (TGA-MS) system.

Objective: To determine the decomposition temperatures, mass loss events, and identify the evolved gaseous products during the thermal degradation of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled to a Quadrupole Mass Spectrometer (MS).

-

High-purity nitrogen (99.999%) and air as purge gases.

-

Microbalance for accurate sample weighing.

-

Alumina or platinum crucibles.

Procedure:

-

Instrument Preparation and Calibration:

-

Ensure the TGA and MS are properly calibrated according to the manufacturer's specifications. Temperature calibration is typically performed using certified reference materials (e.g., indium, tin, zinc). Mass calibration of the MS should be performed using a suitable calibration gas.

-

Set the TGA-MS interface transfer line temperature to a value that prevents condensation of the evolved gases (typically 200-250 °C).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA crucible. Record the exact weight.

-

-

TGA Method Parameters:

-

Purge Gas: High-purity nitrogen.

-

Flow Rate: 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

Hold at 800 °C for 10 minutes.

-

-

-

MS Method Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range (m/z): Scan from 10 to 300 amu. This range will cover expected small molecules like CO₂ (m/z 44), HBr (m/z 80, 82), and Br₂ (m/z 158, 160, 162), as well as smaller organic fragments.

-

Data Acquisition: Continuously acquire MS data throughout the TGA temperature program.

-

-

Data Analysis:

-

TGA Data:

-

Plot the mass loss versus temperature curve (TG curve) and its first derivative (DTG curve).

-

From the TG curve, determine the onset temperature of decomposition, the temperatures of discrete mass loss steps, and the final residue percentage.

-

From the DTG curve, identify the peak decomposition temperatures for each mass loss event.

-

-

MS Data:

-

Generate ion current versus temperature profiles for specific m/z values corresponding to expected degradation products (e.g., m/z 44 for CO₂, m/z 80 and 82 for HBr).

-

Correlate the evolution of specific gases with the mass loss events observed in the TGA data.

-

Analyze the mass spectra at the peak evolution temperatures to identify the major evolved species.

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for TGA-MS analysis of DSTBP.

Conclusion and Future Perspectives

This technical guide has presented a detailed, proposed thermal degradation pathway for this compound based on fundamental chemical principles and data from analogous compounds. The proposed mechanism involves an initial decarboxylation step followed by C-Br bond scission and fragmentation of the aromatic ring, leading to the formation of various brominated species and an inorganic residue.

The insights provided herein are crucial for researchers and professionals working with this and similar compounds. However, it is imperative to underscore that this pathway is theoretical. Experimental validation using the outlined TGA-MS protocol and other advanced analytical techniques is essential to confirm and refine this proposed mechanism. Future work should focus on a detailed characterization of the solid residue and the identification of minor degradation products to gain a more complete understanding of the thermal behavior of this compound.

References

- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.

-

Collegedunia. (2025). What does sodium phthalate give on reaction with sodalime? Retrieved from [Link]

-

Ogata, Y., & Nakajima, K. (n.d.). Thermal Transformation of Alkali Salts of Aromatic Carboxylic Acids. V. Reaction of Potassium and Sodium Salts of Naphthoic Acids. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

The Chemical Company. (n.d.). Tetrabromophthalic Anhydride (TBPA). Retrieved from [Link]

- Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals.

- The thermal behaviour of ethylenediaminetetracetic acid and its sodium salts. (n.d.).

-

PubChem. (n.d.). Tetrabromophthalic anhydride. Retrieved from [Link]

-

Al-taman Kimya. (n.d.). Tetrabromophthalic Anhydride. Retrieved from [Link]

- Products of thermal decomposition of brominated polymer flame retardants. (n.d.).

- EPA. (n.d.). TSCA Work Plan Chemical Technical Supplement – Physicochemical Properties and Environmental Fate of the Brominated Phthalates.

- Hiden Analytical. (2018). Real-Time Process Monitoring of Pharmaceuticals.

- Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. (n.d.).

-

Sodium salts of carboxylic acids on heating with soda lime give alkanes containing than the carbo... (2022, October 26). Retrieved from [Link]

- Soares, J. P., Santos, J. E., Chierice, G. O., & Cavalheiro, E. T. G. (2004). Thermal behavior of alginic acid and its sodium salt. Eclética Química, 29(2), 53-56.

-

Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

- Process for the production of tetrabromophthalic anhydride. (n.d.).

-

Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. Bacterial Decarboxylation of o-Phthalic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bibrepo.uca.es [bibrepo.uca.es]

- 4. What does sodium phthalate give on reaction with sodalime? [cdquestions.com]

- 5. academic.oup.com [academic.oup.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.ciop.pl [m.ciop.pl]

Spectroscopic Fingerprinting of Disodium Tetrabromophthalate: An In-depth Technical Guide

Abstract

Introduction: The Structural Significance of Disodium Tetrabromophthalate

This compound is the disodium salt of tetrabromophthalic acid. Its structure features a benzene ring substituted with four bromine atoms and two adjacent carboxylate groups. This unique combination of a heavily halogenated aromatic core and ionic carboxylate functionalities imparts specific chemical and physical properties to the molecule, making its unambiguous identification and characterization paramount for any application. Spectroscopic techniques are indispensable tools for confirming the molecular structure, identifying impurities, and understanding the chemical environment of the atoms within the molecule.

This guide will navigate the theoretical underpinnings and practical considerations for the spectroscopic analysis of this compound, providing a foundational understanding for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be instrumental. However, given the molecular structure, it's important to note that the aromatic ring is fully substituted, meaning there are no aromatic protons directly attached to the ring.

Predicted ¹H NMR Spectrum

Due to the absence of protons on the aromatic ring, a standard ¹H NMR spectrum of a pure, anhydrous sample of this compound in a suitable aprotic solvent (e.g., DMSO-d₆) is expected to show no signals in the aromatic region (typically 6.5-8.5 ppm). The presence of any signals in this region would suggest the presence of proton-containing impurities. The primary observable signal would likely be a residual solvent peak and potentially a broad signal from any water of hydration.

Predicted ¹³C NMR Spectrum

¹³C NMR spectroscopy is significantly more informative for this compound. The spectrum will reveal the carbon skeleton, with chemical shifts influenced by the electron-withdrawing bromine atoms and the carboxylate groups.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylate Carbons (-COO⁻Na⁺) | 170 - 180 | The chemical shift of carboxylate carbons is typically found in this region. The exact position will be influenced by the solvent and concentration. The conversion from a carboxylic acid to a sodium salt generally causes a downfield shift of the carboxyl carbon signal. |

| Brominated Aromatic Carbons (C-Br) | 120 - 140 | The four bromine atoms will have a significant deshielding effect on the attached carbons. Due to the symmetry of the molecule, two distinct signals are expected for the four brominated carbons. |

| Aromatic Carbons Bearing Carboxylates | 135 - 150 | These carbons are deshielded by the attached carboxylate groups and the adjacent bromine atoms. |

The interpretation of the ¹³C NMR spectrum of sodium benzoates and phthalates provides a strong basis for these predictions. For instance, the chemical shifts in the ¹³C NMR spectra of sodium benzoate show the carboxylate carbon at a downfield position compared to benzoic acid[1].

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. The transition from tetrabromophthalic acid to its disodium salt brings about significant and readily identifiable changes in the IR spectrum.

Key Diagnostic Peaks

The most notable change will be the disappearance of the broad O-H stretching vibration of the carboxylic acid group, which typically appears in the 2500-3300 cm⁻¹ region[2]. This will be replaced by characteristic absorptions of the carboxylate anion.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| Carboxylate Asymmetric Stretch | 1550 - 1650 | This is a strong and characteristic absorption for the -COO⁻ group. In sodium salts of carboxylic acids, this band is typically observed in this range[3][4]. |

| Carboxylate Symmetric Stretch | 1300 - 1420 | Another key absorption for the carboxylate group, also typically strong[3][4]. |

| C-Br Stretch | 500 - 700 | The carbon-bromine stretching vibrations are expected in the fingerprint region of the spectrum. |

| Aromatic C=C Stretch | 1450 - 1600 | These bands, characteristic of the benzene ring, may be weaker and appear alongside the strong carboxylate stretch. |

The analysis of the IR spectra of various sodium carboxylates confirms that the asymmetric and symmetric stretching vibrations of the carboxylate group are the most prominent features[5][6].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The analysis of an ionic compound like this compound by MS can be challenging and often requires specific ionization techniques.

Ionization Techniques

Electrospray ionization (ESI) is a suitable technique for analyzing ionic compounds. In negative ion mode ESI-MS, one would expect to observe the tetrabromophthalate dianion or related species.

Predicted Mass Spectrum

-

Molecular Ion: Observing the intact disodium salt might be difficult. More likely, in negative ion mode, the spectrum would show the [M - 2Na]²⁻ ion, representing the tetrabromophthalate dianion. The isotopic pattern of this ion would be highly characteristic due to the presence of four bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio). This would result in a distinctive cluster of peaks.

-

Fragmentation: The fragmentation of the tetrabromophthalate anion would likely involve the loss of CO₂ from the carboxylate groups. Further fragmentation could involve the loss of bromine atoms. The fragmentation patterns of carboxylic acid derivatives often involve the cleavage of the bond adjacent to the carbonyl group[2][7].

The analysis of carboxylic acid salts by LC-MS often involves negative mode ESI, where deprotonated molecules are observed.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the dried this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the solvent is anhydrous to minimize the residual water peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition (¹³C NMR):

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C NMR is inherently less sensitive than ¹H NMR. A relaxation delay (e.g., 2-5 seconds) should be used to ensure proper quantification if desired.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry Protocol (LC-MS with ESI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with reverse-phase chromatography (e.g., a mixture of water and methanol or acetonitrile).

-

-

LC-MS System:

-

Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Set the ESI source to negative ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the analyte.

-

-

Data Acquisition:

-

Acquire data in full scan mode to observe the molecular ions and their isotopic patterns.

-

If fragmentation information is desired, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Analyze the resulting mass spectra to identify the molecular ions and characteristic fragment ions.

-

Compare the observed isotopic pattern for bromine-containing ions with the theoretical pattern.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic analysis of this compound, while requiring a predictive approach due to the limited availability of direct experimental data, can be robustly performed using a combination of NMR, IR, and MS techniques. The key spectral features—the absence of aromatic protons in ¹H NMR, the characteristic chemical shifts of carboxylate and brominated carbons in ¹³C NMR, the strong carboxylate stretches in the IR spectrum, and the distinctive isotopic pattern in the mass spectrum—provide a unique spectroscopic fingerprint for this molecule. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently identify and characterize this compound, ensuring the integrity and reliability of their scientific investigations.

References

-

Hydration of Carboxylate Anions: Infrared Spectroscopy of Aqueous Solutions. The Journal of Physical Chemistry B.

-

Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). ResearchGate.

-

IR Infrared Absorption Bands of Carboxylate. 911Metallurgist.

-

Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates.

-

Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A.

-

FTIR spectra of (a) pure sodium acid phthalate hemihydrate and (b) 1% Co²⁺-doped sodium acid phthalate hemihydrate. ResearchGate.

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.

-

Spectroscopy of Carboxylic Acids. Oregon State University.

-

Analysis of carboxylic salts by LCMS. Chromatography Forum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 3. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

In Vitro Toxicological Screening of Disodium Tetrabromophthalate: A Technical Guide for Researchers

Foreword: Navigating the Toxicological Landscape of Brominated Flame Retardants

Disodium tetrabromophthalate (Na2TBPH) belongs to the vast family of brominated flame retardants (BFRs), compounds integral to enhancing the fire resistance of numerous consumer and industrial products. However, their widespread use has led to ubiquitous environmental presence and growing concerns about their potential adverse effects on human health. The structural similarity of these compounds to endogenous hormones and their potential to bioaccumulate necessitates a thorough toxicological evaluation. This guide provides a comprehensive framework for the in vitro toxicological screening of this compound, with a focus on scientifically robust methodologies and the interpretation of their outcomes.

It is critical to note that while this guide focuses on this compound, a significant portion of the available in vitro toxicological data has been generated for its analogue, bis(2-ethylhexyl) tetrabromophthalate (TBPH). The toxicological profile of the tetrabromophthalate anion is expected to be the primary driver of the biological activity of these compounds. Therefore, data from TBPH and other relevant BFRs will be used as a predictive reference throughout this guide to inform the experimental design and potential toxicological endpoints for Na2TBPH.

This document is structured to empower researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret a comprehensive in vitro toxicological assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Foundational Pillar: Assessing Basal Cytotoxicity

A fundamental first step in any toxicological screening is to determine the concentrations at which a compound elicits overt cytotoxicity. This information is crucial for selecting appropriate, sub-lethal concentrations for more specific mechanistic assays, thereby avoiding confounding results due to widespread cell death.

The Rationale Behind the Choice of Cytotoxicity Assays

Multiple assays are available to assess cell viability, each interrogating a different aspect of cellular health. A multi-parametric approach is recommended to gain a comprehensive understanding of the cytotoxic potential of this compound.

-

Metabolic Viability (MTS/MTT Assay): These colorimetric assays measure the metabolic activity of cells by quantifying the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases. A decrease in this conversion is indicative of reduced cell viability and mitochondrial dysfunction.[1]

-

Membrane Integrity (LDH Release Assay): The lactate dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme into the culture medium upon cell membrane damage, a hallmark of necrosis.[1]

Experimental Protocol: MTS Assay for Cytotoxicity

This protocol is a standardized method for determining the effect of this compound on the viability of a chosen cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

Materials:

-

Selected mammalian cell line (e.g., HepG2, ATCC® HB-8065™)

-

Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% Fetal Bovine Serum)

-

This compound (Na2TBPH)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear-bottom cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Compound Preparation: Prepare a stock solution of Na2TBPH in a suitable solvent (e.g., sterile, deionized water). Perform serial dilutions in complete culture medium to achieve the desired final concentrations for testing. A wide concentration range is recommended for the initial screening (e.g., 0.1 µM to 1000 µM).

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Na2TBPH. Include vehicle control wells (medium with solvent only) and untreated control wells.

-

Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours).

-

MTS Assay:

-

Add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of viability against the log of the Na2TBPH concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Self-Validation and Controls:

-

Positive Control: Include a known cytotoxic compound (e.g., doxorubicin) to validate the assay's sensitivity.

-

Vehicle Control: Essential to account for any effects of the solvent on cell viability.

-

Untreated Control: Provides a baseline for normal cell viability.

Anticipated Outcomes and Interpretation

Based on studies of other brominated flame retardants, it is plausible that this compound may induce concentration-dependent cytotoxicity in various cell lines. For example, studies on tetrabromobisphenol A (TBBPA) have demonstrated cytotoxic effects in human peripheral blood mononuclear cells.[2] A steep dose-response curve would suggest an acute cytotoxic mechanism, while a shallower curve might indicate a more complex, potentially pro-apoptotic or anti-proliferative effect.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 98 ± 4.8 |

| 10 | 92 ± 6.1 |

| 50 | 75 ± 7.3 |

| 100 | 55 ± 8.0 |

| 250 | 28 ± 4.5 |

| 500 | 12 ± 3.1 |

| 1000 | 5 ± 1.9 |

Genotoxicity Assessment: Unveiling the Potential for DNA Damage

Genotoxicity testing is a critical component of toxicological screening, as DNA damage can lead to mutations and potentially cancer. In vitro mutagenicity tests have shown that TBPH can induce chromosomal aberrations.[3] Therefore, it is essential to evaluate the genotoxic potential of this compound.

A Dual-Pronged Approach to Genotoxicity

To comprehensively assess genotoxicity, a battery of tests targeting different endpoints is recommended.

-

In Vitro Micronucleus Test (OECD 487): This assay detects both clastogens (agents that cause structural chromosome damage) and aneugens (agents that cause numerical chromosome changes) by quantifying the formation of micronuclei in the cytoplasm of interphase cells.[4][5][6][7][8] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

Single Cell Gel Electrophoresis (Comet) Assay: This sensitive technique detects DNA single- and double-strand breaks, as well as alkali-labile sites.[9][10][11][12] Under electrophoresis, damaged DNA migrates away from the nucleus, forming a "comet" shape, with the tail length and intensity being proportional to the extent of DNA damage.

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

This protocol is a condensed version of the OECD 487 guideline and should be supplemented with the full guideline for regulatory submissions.[4][5][6][7]

Materials:

-

Suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)[4]

-

Complete cell culture medium

-

This compound (Na2TBPH)

-

Cytochalasin B (for cytokinesis-blocked method)

-

Mitomycin C (positive control without metabolic activation)

-

Cyclophosphamide (positive control with metabolic activation)

-

S9 metabolic activation system (optional, to assess the genotoxicity of metabolites)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

DNA stain (e.g., Giemsa, DAPI)

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with a range of sub-lethal concentrations of Na2TBPH (determined from cytotoxicity assays) for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9 mix.

-

Cytokinesis Block: After the initial treatment period, add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Cell Harvesting and Slide Preparation:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Treat the cells with a hypotonic solution to swell the cytoplasm.

-

Fix the cells with a freshly prepared fixative.

-

Drop the cell suspension onto clean microscope slides and allow them to air dry.

-

-

Staining: Stain the slides with a suitable DNA stain.

-

Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Calculate the frequency of micronucleated cells for each concentration. Statistical analysis (e.g., Chi-square test) should be performed to determine if there is a significant, dose-dependent increase in micronucleus formation compared to the vehicle control.

Self-Validation and Controls:

-

Positive Controls: Essential to demonstrate the sensitivity of the test system.

-

Vehicle Control: To account for any effects of the solvent.

-

Cytotoxicity Measurement: Concurrent assessment of cytotoxicity (e.g., by calculating the Cytokinesis-Block Proliferation Index - CBPI) is mandatory to ensure that the observed genotoxicity is not a secondary effect of high toxicity.

Experimental Protocol: Alkaline Comet Assay

This protocol provides a general framework for performing the alkaline Comet assay.

Materials:

-

Selected mammalian cell line

-

Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Frosted microscope slides

-

Electrophoresis unit

-

Fluorescence microscope with appropriate filters and image analysis software

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of NMPA.

-

Cell Encapsulation: Mix a suspension of treated cells with LMPA and layer it on top of the NMPA-coated slide.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and histones, leaving behind nucleoids.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for a specific duration (e.g., 20-40 minutes) to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage to the electrophoresis tank for a set time (e.g., 20-30 minutes). Damaged DNA fragments will migrate towards the anode.

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA.

-

Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment.

-

Data Analysis: Compare the DNA damage in treated cells to that in vehicle-treated cells. A statistically significant, dose-dependent increase in comet parameters indicates genotoxicity.

Self-Validation and Controls:

-

Positive Control: A known genotoxic agent (e.g., hydrogen peroxide, methyl methanesulfonate) should be included.

-

Negative/Vehicle Control: Essential for baseline DNA damage measurement.

-

Replicates: At least three replicate slides per experimental condition should be analyzed.

Visualizing the Genotoxicity Workflow

Caption: Workflow for assessing the genotoxicity of this compound.

Endocrine Disruption Potential: A Mechanistic Investigation

Many BFRs are recognized as endocrine-disrupting chemicals (EDCs) due to their structural similarity to endogenous hormones.[4][13] They can interfere with the synthesis, transport, and action of hormones, particularly thyroid and steroid hormones.

Rationale for Endocrine Disruption Assays

-

H295R Steroidogenesis Assay (OECD 456): This in vitro assay uses the human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes involved in steroidogenesis.[14][15][16][17][18] It is a valuable tool for identifying chemicals that can alter the production of steroid hormones, such as estradiol and testosterone.

-

Thyroid Hormone System Disruption Assays: The thyroid hormone system is a known target for many BFRs.[2][7][13][19][20][21] In vitro assays can assess interference with various steps in the thyroid hormone pathway, including hormone synthesis, transport, and receptor binding. For instance, studies have shown that TBBPA can inhibit thyroid hormone transmembrane transporters.[22][23]

Experimental Protocol: H295R Steroidogenesis Assay (OECD 456)

Materials:

-

H295R cell line (ATCC® CRL-2128™)

-

Complete culture medium supplemented with appropriate serum and additives

-

This compound (Na2TBPH)

-

Forskolin (positive control for induction)

-

Prochloraz (positive control for inhibition)

-

24-well cell culture plates

-

ELISA kits or LC-MS/MS for hormone quantification (testosterone and 17β-estradiol)

-

Cell viability assay reagents

Procedure:

-

Cell Seeding and Acclimation: Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.

-

Cell Treatment: Expose the cells to a range of concentrations of Na2TBPH for 48 hours. Include vehicle, positive, and negative controls.

-

Medium Collection: After the exposure period, collect the culture medium for hormone analysis.

-

Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using a validated method like ELISA or LC-MS/MS.

-

Cell Viability Assessment: Determine cell viability in the corresponding wells to ensure that observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: Compare the hormone levels in the treated wells to the vehicle control. A statistically significant increase or decrease in hormone production indicates a potential for endocrine disruption.

Self-Validation and Controls:

-

Positive Controls: Forskolin and prochloraz are used to demonstrate the responsiveness of the H295R cells.

-

Vehicle Control: Essential for baseline hormone production measurement.

-

Concentration-Response: A clear concentration-response relationship strengthens the evidence for an effect.

Visualizing the Steroidogenesis Pathway

Caption: Potential interference of this compound with the steroidogenesis pathway.

Oxidative Stress and Mitochondrial Dysfunction: Delving into Cellular Damage Mechanisms

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of toxicity for many xenobiotics.[23][24][25][26][27][28][29][30] Mitochondria are both a primary source of ROS and a major target of oxidative damage. Several BFRs have been shown to induce oxidative stress and mitochondrial dysfunction.[31][32][33][34][35]

Rationale for Assessing Oxidative Stress and Mitochondrial Health

-

ROS Production: Direct measurement of intracellular ROS is a key indicator of oxidative stress.

-

Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is essential for ATP production. Its dissipation is an early indicator of mitochondrial dysfunction and a hallmark of apoptosis.

-

ATP Levels: A decrease in cellular ATP levels can indicate impaired mitochondrial function.

Experimental Protocol: Measurement of Intracellular ROS

Materials:

-

Selected mammalian cell line

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Complete cell culture medium

-

This compound (Na2TBPH)

-

tert-Butyl hydroperoxide (t-BHP) (positive control)[24][25][26][29]

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with various concentrations of Na2TBPH for a relevant time period.

-

Probe Loading: Wash the cells and incubate them with DCFH-DA. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).

-

Data Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in intracellular ROS production.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Materials:

-

Selected mammalian cell line

-

JC-1 or TMRE fluorescent probe

-

Complete cell culture medium

-

This compound (Na2TBPH)

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) (positive control for mitochondrial depolarization)

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure (using JC-1):

-

Cell Seeding and Treatment: Treat cells with Na2TBPH as described previously.

-

JC-1 Staining: Incubate the cells with the JC-1 probe. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Fluorescence Measurement: Measure both red and green fluorescence.

-

Data Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Signaling Pathway: MAVS-IRF3 in Chemical-Induced Nephrotoxicity

Recent studies on TBPH have implicated the activation of the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 3 (IRF3) pathway in renal inflammation.[28][36] MAVS, located on the outer mitochondrial membrane, can act as a sensor of cellular stress, including that induced by chemicals. Its activation can lead to a downstream signaling cascade involving TBK1 and IKKε, which in turn phosphorylate and activate IRF3.[37] Activated IRF3 translocates to the nucleus and induces the expression of pro-inflammatory cytokines.

Caption: Proposed MAVS-IRF3 signaling pathway in Na2TBPH-induced cellular stress.

Conclusion and Future Directions

This guide provides a comprehensive, albeit not exhaustive, framework for the in vitro toxicological screening of this compound. By employing a tiered and mechanistic approach, researchers can gain valuable insights into the potential hazards of this compound. The initial assessment of cytotoxicity provides the foundation for subsequent, more specific assays targeting genotoxicity, endocrine disruption, oxidative stress, and mitochondrial dysfunction.

The use of standardized protocols, such as those provided by the OECD, is paramount for ensuring the reliability and regulatory acceptance of the generated data. Furthermore, the elucidation of the underlying signaling pathways, such as the MAVS-IRF3 pathway, provides a deeper understanding of the molecular mechanisms of toxicity.

Future research should focus on obtaining specific in vitro toxicological data for this compound to validate the predictions made based on its analogues. Additionally, the development and application of high-throughput screening methods will be crucial for efficiently evaluating the vast number of BFRs and their metabolites. Ultimately, a robust in vitro toxicological profile is an indispensable component of the risk assessment for this compound and will contribute to the development of safer alternatives.

References

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved January 10, 2026, from [Link]

-

Policy Commons. (2016). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved January 10, 2026, from [Link]

- Pazin, M., Pereira, L. C., & Dorta, D. J. (2017). Toxicity of brominated flame retardants, BDE-47 and BDE-99 stems from impaired mitochondrial bioenergetics. Toxicology in Vitro, 44, 297-304.

- Legler, J. (2013). Endocrine Disrupting Compounds – do we need to consider thyroid hormones? Mechanism-based testing strategy using in vitro approaches for identification of thyroid hormone disrupting chemicals. Endocrine Abstracts, 32, P109.

- Pereira, L. C., et al. (2022). Mitochondria under fire: toxicological mechanisms of brominated flame retardants. Archives of Toxicology, 96(10), 2635-2659.

- Tice, R. R., et al. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis, 35(3), 206-221.

- Alarifi, S., et al. (2013). The Effect of tert-Butyl Hydroperoxide-Induced Oxidative Stress on Lean and Steatotic Rat Hepatocytes In Vitro. Oxidative Medicine and Cellular Longevity, 2013, 831510.

- OECD. (2024). Thyroid in vitro methods: assessment reports by the thyroid disruption methods expert group. OECD Series on Testing and Assessment, No. 369.

- Kim, M. S., et al. (2003). Assessment of In Vitro Assay System for Thyroid Hormone Disruptors Using Rat Pituitary GH 3 Cells. Journal of Toxicology and Public Health, 19(4), 315-321.

-

Policy Commons. (2011). OECD TG 456: H295R Steroidogenesis Assay for Chemical Testing. Retrieved January 10, 2026, from [Link]

- Wang, Y., et al. (2023). BDE-47 Induces Mitochondrial Dysfunction and Endoplasmic Reticulum Stress to Inhibit Early Porcine Embryonic Development. International Journal of Molecular Sciences, 24(14), 11529.

-

Nucro-Technics. (2019). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved January 10, 2026, from [Link]

- Yilmaz, S., et al. (2016). The In Vitro Alkaline Comet Assay in Genetic Toxicology. Journal of Applied Biological Sciences, 10(2), 59-65.

- Sharma, A., et al. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity.

- Tice, R. R., et al. (2000). Single Cell Gel/Comet Assay: Guidelines for In Vitro and In Vivo Genetic Toxicology Testing. Environmental and Molecular Mutagenesis, 35(3), 206-221.

-

McGill Radiobiology. (2015). Comet Assay Protocol. Retrieved January 10, 2026, from [Link]

-

OECD. (2011). Test No. 456: H295R Steroidogenesis Assay. Retrieved January 10, 2026, from [Link]

- Paul, K. B., et al. (2016). Assessing utility of thyroid in vitro screening assays through comparisons to observed impacts in vivo. Toxicology and Applied Pharmacology, 298, 16-26.

- Wills, J. W., et al. (2016). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 31(3), 285-293.

- Pereira, L. C., et al. (2022). Mitochondria Under Fire: Toxicological Mechanisms of Brominated Flame Retardants. Archives of Toxicology, 96(10), 2635-2659.

- Santini, F., et al. (2003). In vitro assay of thyroid disruptors affecting TSH-stimulated adenylate cyclase activity.

- Haggard, D. E., et al. (2018). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological Sciences, 161(2), 369-383.

-

Creative Bioarray. (n.d.). In Vitro Mammalian Cell Micronucleus Test OECD 487. Retrieved January 10, 2026, from [Link]

-

JRC Big Data Analytics Platform. (2016). DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. Retrieved January 10, 2026, from [Link]

-

Concept Life Sciences. (n.d.). Steroidogenesis H295R assay, Test No456R. Retrieved January 10, 2026, from [Link]

- van der Veen, I., et al. (2018). A comparison of the in vitro cyto- and neurotoxicity of brominated and halogen-free flame retardants: prioritization in search for safe(r) alternatives. Archives of Toxicology, 92(1), 495-511.

-

ResearchGate. (n.d.). Summary of in vitro toxicity endpoints for NBFRs in human and mammalian cell lines/systems. Retrieved January 10, 2026, from [Link]

- Chen, Y., et al. (2017). Mechanism of tert-butylhydroperoxide induced cytotoxicity in U-937 macrophages by alteration of mitochondrial function and generation of ROS. Redox Biology, 12, 729-737.

- Dias, T., et al. (2018). The effect of oxidative stress induced by tert-butylhydroperoxide under distinct folic acid conditions: An in vitro study using cultured human trophoblast-derived cells. Reproductive Toxicology, 77, 68-76.

- Veltien, A., et al. (2016). Two novel in vitro assays to screen chemicals for their capacity to inhibit thyroid hormone transmembrane transporter proteins OATP1C1 and OAT4. Environmental Health Perspectives, 124(11), 1776-1783.

- Zhang, Y., et al. (2023). Mitochondrial antiviral signaling protein: a potential therapeutic target in renal disease. Frontiers in Immunology, 14, 1269411.

- Zhang, M., et al. (2017). Tetrabromobisphenol Exposure Impairs Bovine Oocyte Maturation by Inducing Mitochondrial Dysfunction. International Journal of Molecular Sciences, 18(11), 2419.

- Al-Saeedi, F. Y., & Steinhoff, B. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. Toxicology in Vitro, 19(6), 785-793.

- Delp, J., et al. (2021). Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery. Environmental Health Perspectives, 129(4), 47001.

-

ResearchGate. (n.d.). Acute in vitro Nephrotoxicity of Three Brominated Flame Retardants. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Overview of MAVS roles in renal diseases. Retrieved January 10, 2026, from [Link]

- Ramhøj, L., et al. (2024). In vitro and in vivo thyroid hormone system disruption by perfluorooctane sulfonate (PFOS) and tetrabromobisphenol A (TBBPA). Toxicology, 502, 154353.

- Galloway, S. M. (2000). Cytotoxicity and chromosome aberrations in vitro: experience in industry and the case for an upper limit on toxicity in the aberration assay. Environmental and Molecular Mutagenesis, 35(3), 191-205.

- Judson, R. S., et al. (2013). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 121(1), 7-15.

- Gholami, K., et al. (2016). TBHP-induced oxidative stress alters microRNAs expression in mouse testis. International Journal of Reproductive BioMedicine, 14(10), 651-656.

-

Semantic Scholar. (n.d.). Brominated flame retardant TBPH induced oxidative damage and reduced the expression of memory-related proteins in mice, with no discernable impairment of learning and memory. Retrieved January 10, 2026, from [Link]

- Sofuni, T., et al. (1998). Chromosome aberration assays in genetic toxicology testing in vitro.

- Casals-Casas, C., & Desvergne, B. (2011). Comparative Overview of the Mechanisms of Action of Hormones and Endocrine Disruptor Compounds. International Journal of Molecular Sciences, 12(7), 4476-4502.

-

Semantic Scholar. (n.d.). Toxicology Testing Requirements and the Vitro Tests for Chromosomal Aberrations. Retrieved January 10, 2026, from [Link]

-

UK Health Security Agency. (2011). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved January 10, 2026, from [Link]

- Galloway, S. M. (2012). The In Vitro Chromosome Aberration Test. In Genetic Toxicology Testing (pp. 143-172). Humana Press.

-

UniProt. (n.d.). Phosphorylation of innate immune adaptor proteins MAVS, STING, and TRIF induces IRF3 activation. Retrieved January 10, 2026, from [Link]

Sources

- 1. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines [pubmed.ncbi.nlm.nih.gov]

- 2. Assessing utility of thyroid in vitro screening assays through comparisons to observed impacts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. criver.com [criver.com]

- 5. policycommons.net [policycommons.net]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jabsonline.org [jabsonline.org]

- 11. 21stcenturypathology.com [21stcenturypathology.com]

- 12. researchgate.net [researchgate.net]

- 13. Endocrine Disrupting Compounds – do we need to consider thyroid hormones? Mechanism-based testing strategy using in vitro approaches for identification of thyroid hormone disrupting chemicals | springermedicine.com [springermedicine.com]

- 14. policycommons.net [policycommons.net]

- 15. oecd.org [oecd.org]

- 16. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 19. oecd.org [oecd.org]

- 20. koreascience.kr [koreascience.kr]

- 21. researchgate.net [researchgate.net]

- 22. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 23. In vitro and in vivo thyroid hormone system disruption by perfluorooctane sulfonate (PFOS) and tetrabromobisphenol A (TBBPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Effect of tert-Butyl Hydroperoxide-Induced Oxidative Stress on Lean and Steatotic Rat Hepatocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The effect of oxidative stress induced by tert-butylhydroperoxide under distinct folic acid conditions: An in vitro study using cultured human trophoblast-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. TBHP-induced oxidative stress alters microRNAs expression in mouse testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. semanticscholar.org [semanticscholar.org]

- 31. Sci-Hub. Toxicity of brominated flame retardants, BDE-47 and BDE-99 stems from impaired mitochondrial bioenergetics / Toxicology Mechanisms and Methods, 2014 [sci-hub.sg]

- 32. Mitochondria under fire: toxicological mechanisms of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. BDE-47 Induces Mitochondrial Dysfunction and Endoplasmic Reticulum Stress to Inhibit Early Porcine Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Tetrabromobisphenol Exposure Impairs Bovine Oocyte Maturation by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Mitochondrial antiviral signaling protein: a potential therapeutic target in renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 37. uniprot.org [uniprot.org]

The In-Depth Technical Guide to the Mechanism of Action of Tetrabromophthalate-Based Flame Retardants

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core mechanisms by which tetrabromophthalate-based flame retardants impart fire resistance to polymeric materials. Synthesizing established chemical principles with practical, field-proven insights, this document is designed to serve as an essential resource for researchers and professionals in materials science and chemical safety.

Introduction to Tetrabromophthalate-Based Flame Retardants

Tetrabromophthalate-based compounds are a significant class of brominated flame retardants (BFRs) utilized to enhance the fire safety of a wide range of polymers. These compounds are derivatives of tetrabromophthalic anhydride (TBPA), a highly efficient reactive aromatic bromine source. TBPA and its derivatives can be incorporated into polymers either as reactive components, where they are chemically bound to the polymer backbone, or as additive flame retardants, where they are physically mixed into the polymer matrix.[1] Their high bromine content and excellent thermal stability make them effective in various engineering plastics, including polyesters, epoxy resins, polystyrene, and polypropylene.

The primary function of these flame retardants is to interrupt the self-sustaining combustion cycle of the polymer at its earliest stages. This is achieved through a combination of chemical and physical actions that occur in both the gas phase (the flame itself) and the condensed phase (the solid polymer).

The Primary Mechanism: Gas-Phase Radical Quenching

The principal mechanism of action for tetrabromophthalate-based flame retardants is centered in the gas phase, where they function as potent combustion inhibitors.[2] This process can be broken down into a series of critical steps:

2.1. Thermal Decomposition and Release of Active Species

Upon exposure to the high temperatures of a developing fire, the tetrabromophthalate-based flame retardant undergoes thermal decomposition. The C-Br bonds, being weaker than C-H and C-C bonds, are the first to break. This decomposition releases bromine-containing species, primarily hydrogen bromide (HBr), into the gaseous phase.[3][4] The temperature at which this occurs is crucial; for effective flame retardancy, the release of these active species must coincide with the decomposition of the polymer itself, which generates flammable gases.

2.2. Interruption of the Combustion Cycle

The combustion of polymers is a radical chain reaction, propagated by highly reactive free radicals such as hydroxyl (•OH), hydrogen (H•), and oxygen (•O) radicals. These radicals are responsible for the oxidation of the flammable gases released from the decomposing polymer, a process that generates heat and sustains the fire.

The released HBr interferes with this cycle through a series of radical scavenging reactions. The HBr molecule can react with the high-energy radicals, replacing them with a much less reactive bromine radical (Br•).

Key Radical Scavenging Reactions:

-

H• + HBr → H₂ + Br•

-

OH• + HBr → H₂O + Br•

-

O• + HBr → OH• + Br•

The bromine radical (Br•) is significantly less reactive than the H• and OH• radicals, and its presence in the flame serves to slow down or even terminate the chain reaction. The Br• radical can further participate in reactions that regenerate HBr, allowing it to continue scavenging more radicals, thus creating an inhibitory cycle.

Regeneration of HBr:

-

Br• + RH (polymer fragment) → HBr + R•

This "quenching" effect effectively reduces the concentration of the key chain-carrying radicals, leading to a decrease in the rate of combustion, a reduction in heat release, and potentially, self-extinguishment of the flame.[2]

Caption: Gas-Phase Radical Quenching Cycle.

Synergistic Effects with Antimony Trioxide

The flame retardant efficacy of tetrabromophthalate-based compounds is often significantly enhanced by the addition of a synergist, most commonly antimony trioxide (Sb₂O₃). While Sb₂O₃ itself has little to no flame retardant properties, it interacts with the HBr released from the brominated flame retardant to create a more potent flame-inhibiting system.

3.1. Formation of Antimony Halides

In the presence of heat, antimony trioxide reacts with hydrogen bromide to form a series of antimony halides and oxyhalides, with antimony tribromide (SbBr₃) being a key product.

Reaction with Antimony Trioxide:

-

Sb₂O₃ + 6 HBr → 2 SbBr₃ + 3 H₂O

3.2. Enhanced Gas-Phase Inhibition

Antimony tribromide is a volatile compound that readily enters the gas phase. In the flame, it undergoes a series of reactions that release bromine radicals and antimony-containing species, which are highly effective at scavenging the chain-propagating radicals. The proposed mechanism involves the stepwise release of bromine atoms from SbBr₃, which then participate in the radical quenching cycle described earlier. The antimony species can also act as radical recombination sites. This synergistic interaction leads to a more efficient interruption of the combustion process than either component could achieve alone.[5]

Caption: Synergistic Action with Antimony Trioxide.

The Secondary Mechanism: Condensed-Phase Action

In addition to the dominant gas-phase mechanism, tetrabromophthalate-based flame retardants can also exert a flame-retardant effect in the condensed phase (the solid polymer). This mechanism is based on the formation of a protective char layer on the surface of the material.

4.1. Char Formation

At elevated temperatures, the aromatic structure of the tetrabromophthalate molecule can promote the cross-linking and charring of the polymer. This process is essentially a controlled degradation of the polymer that results in a carbonaceous, insulating layer.

4.2. Protective Barrier

The char layer acts as a physical barrier with several beneficial effects:

-

Insulation: It insulates the underlying polymer from the heat of the flame, slowing down its decomposition and the release of flammable gases.

-

Oxygen Barrier: It restricts the flow of oxygen to the polymer surface, further inhibiting combustion.

-

Fuel Barrier: It prevents the flammable decomposition products from escaping into the gas phase to fuel the fire.

While effective, the charring effect of brominated flame retardants is generally less pronounced than that of phosphorus-based flame retardants.

Experimental Analysis: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique for identifying and quantifying flame retardants and their decomposition products within a polymer matrix.[6][7][8] This method provides valuable insights into the thermal degradation behavior of the flame-retarded polymer, which is essential for understanding the mechanism of action.

5.1. Principle of Py-GC-MS

A small sample of the polymer is rapidly heated to a high temperature in an inert atmosphere (pyrolysis). This causes the polymer and the flame retardant to decompose into smaller, volatile fragments. These fragments are then separated by gas chromatography (GC) and identified by mass spectrometry (MS).

5.2. Step-by-Step Experimental Protocol for Py-GC-MS Analysis

-

Sample Preparation:

-

A representative sample of the polymer (typically 0.1-1.0 mg) is accurately weighed.

-

For additive flame retardants, the sample can be analyzed directly. For reactive flame retardants, the analysis will identify the fragments of the polymer backbone containing the brominated moiety.

-

The sample is placed in a pyrolysis sample cup. To improve homogeneity, the sample can be cryo-ground.[8]

-

-

Pyrolysis:

-

The sample cup is introduced into the pyrolyzer, which is rapidly heated to a predetermined temperature (e.g., 600-900°C).

-

A two-step thermal desorption process can be employed to first desorb volatile additives at a lower temperature (e.g., 200-340°C) before pyrolyzing the polymer at a higher temperature.[6]

-

-

Gas Chromatography (GC) Separation:

-

The volatile pyrolysis products are swept by a carrier gas (typically helium) into the GC column.

-

A capillary column suitable for the separation of semi-volatile organic compounds is used (e.g., a 5% phenyl-methylpolysiloxane column).

-

The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 320°C) to separate the pyrolysis products based on their boiling points.

-

-

Mass Spectrometry (MS) Detection:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio.

-

The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library.

-

For enhanced sensitivity and quantification of target compounds, Selected Ion Monitoring (SIM) mode can be used.[6]

-

5.3. Data Interpretation

The resulting pyrogram (a chromatogram of the pyrolysis products) will show a series of peaks, each corresponding to a different decomposition product. By identifying these products, researchers can deduce the thermal decomposition pathways of the polymer and the flame retardant, confirming the release of bromine-containing species that are active in the gas phase.

Table 1: Typical Py-GC-MS Parameters for Brominated Flame Retardant Analysis

| Parameter | Setting | Rationale |

| Pyrolyzer | ||

| Pyrolysis Temperature | 600 - 900 °C | To ensure complete decomposition of the polymer and flame retardant. |

| Gas Chromatograph | ||

| Injection Port Temp. | 320 °C | To prevent condensation of the pyrolysis products. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard column for semi-volatile organic compounds. |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min | Inert carrier gas with good chromatographic performance. |

| Oven Program | 50°C (hold 2 min), ramp to 320°C at 10°C/min, hold 10 min | To achieve good separation of a wide range of pyrolysis products. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| Mass Range | 50 - 600 amu | To detect the expected range of pyrolysis products. |

| Detector Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for identification, SIM for quantification of target analytes.[6] |

Conclusion

Tetrabromophthalate-based flame retardants are highly effective at improving the fire safety of polymeric materials through a well-understood, multi-faceted mechanism of action. The primary mode of action is gas-phase radical quenching, where the release of HBr and subsequent formation of less reactive bromine radicals interrupt the combustion chain reaction. This effect is significantly amplified by the synergistic interaction with antimony trioxide. A secondary, condensed-phase mechanism involving the formation of a protective char layer also contributes to the overall flame retardancy. The detailed analysis of these mechanisms, facilitated by techniques such as Py-GC-MS, is crucial for the continued development of safer and more effective fire-retardant materials.

References

-

Bis(2-ethylhexyl)tetrabromophthalate - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023, July 24). 5.2 Radical Bromination of Alkenes Part 1: HBr with peroxides. Retrieved January 20, 2026, from [Link]

-

Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved January 20, 2026, from [Link]

- Chernogorenko, V. B., Lynchak, K. A., & Morozova, R. A. (1978). Kinetics of antimony trioxide reduction by hydrogen. Effect of atomic hydrogen. Soviet Powder Metallurgy and Metal Ceramics, 17(6), 442-444.

-

Frontier Laboratories Ltd. (n.d.). Analysis of Brominated Flame Retardant in a Waste Plastics by Thermal Desorption-GC/MS Technique. Retrieved January 20, 2026, from [Link]

- Hall, W., Williams, P. T., & de Lopez, H. (2007). Effect of reaction conditions on bromine and antimony distribution in the products from the supercritical water reforming of high impact polystyrene plastic. Fuel, 86(1-2), 116-125.

- Jeon, Y. J., Kim, M., & Kim, Y. M. (2018). Simultaneous Screening of Major Flame Retardants and Plasticizers in Polymer Materials Using Pyrolyzer/Thermal Desorption Gas Chromatography Mass Spectrometry (Py/TD–GC–MS). Molecules, 23(3), 724.

-

Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrabromophthalic anhydride. PubChem Compound Database. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2025, August 7). Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA). Retrieved January 20, 2026, from [Link]

-

Shimadzu. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. Retrieved January 20, 2026, from [Link]

-

The Chemical Company. (n.d.). Tetrabromophthalic Anhydride (TBPA). Retrieved January 20, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2014). TSCA Work Plan Chemical Technical Supplement – Physicochemical Properties and Environmental Fate of the Brominated Phthalates. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 6: Alkene + HBr (radical). Retrieved January 20, 2026, from [Link]

- Vasile, C., & Zaikov, G. E. (2012).

- Vovelle, C., Delfau, J. L., & Reuillon, M. (1995). The high temperature chemistry of antimony in flames. In Halogenated Fire Suppressants (pp. 131-143). American Chemical Society.

- Wang, F. C. Y. (2000). Polymer additive analysis by pyrolysis–gas chromatography II. Flame retardants.